N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26-22(28)21-18(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-16(29-2)11-17(10-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDXFANOVOBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 1105251-84-0 |
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine, including compounds similar to this compound, exhibit significant antimicrobial properties. A study focused on thienopyrimidinone derivatives reported that these compounds showed potent activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentrations (MICs) were determined for several compounds within this class, indicating their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The thienopyrimidine moiety is crucial for its biological activity and may influence its binding affinity and selectivity towards these targets .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have demonstrated that certain thienopyrimidine derivatives possess strong antibacterial and antimycobacterial activities. For instance, compounds with similar structural features were tested against Mycobacterium tuberculosis, showing promising results with low MIC values .
- Toxicity Assessments : The safety profile of these compounds has also been evaluated. For example, the most potent antimicrobial derivatives were found to be non-toxic at concentrations up to 200 µmol/L in hemolytic assays . This suggests a favorable therapeutic index for further development.
- Potential Therapeutic Applications : Given their biological activities, thienopyrimidine derivatives are being explored for various therapeutic applications beyond antimicrobial use. Their potential as anticancer agents is particularly noteworthy. A study highlighted the identification of novel anticancer compounds through screening libraries that included thienopyrimidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C23H21N3O4S
Molecular Weight : 467.6 g/mol
IUPAC Name : N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
The compound features a thienopyrimidine core structure, which is known for diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with thienopyrimidine cores often exhibit significant anticancer activity.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
In Vitro Studies :
Studies have demonstrated that derivatives of thienopyrimidine can lead to apoptosis in various cancer cell lines. For example:
- In leukemia cell lines, compounds have shown IC50 values ranging from 0.3 to 1.2 µM, indicating strong cytotoxic effects.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens.
Mechanism of Action :
- Disruption of cellular processes critical for microbial survival.
Research Findings :
Studies have reported minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics for similar thienopyrimidine derivatives, showcasing their potential as effective antimicrobial agents.
Case Study on Leukemia Cells
A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. Results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a targeted mechanism of action against specific signaling pathways involved in cancer proliferation.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against various bacterial strains and fungi. The results demonstrated significant efficacy, with MIC values indicating the compound's potential as an alternative treatment option for resistant infections.
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in leukemia cells; IC50 values between 0.3 - 1.2 µM |
| Antimicrobial | Significant activity against bacterial strains; MIC values lower than standard antibiotics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Sulfur Linkages
Compound 3 (): (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide shares an acetamide backbone but incorporates a sulfamoyl group and a tetrahydrofuran-derived substituent. Its melting point (174–176°C) is lower than thienopyrimidinone analogs, likely due to reduced aromatic stacking.
Compound 5.6 (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide features a dichlorophenyl group and a dihydropyrimidinone core. The chlorine atoms increase lipophilicity (ClogP ≈ 3.5 estimated) compared to the target compound’s methoxy groups. Its higher melting point (230°C) suggests stronger intermolecular forces, possibly from halogen bonding .
Thieno[3,2-d]pyrimidinone Analogs
Compounds 13a–b (): These cyanoacetanilide derivatives (e.g., 13a: 4-methylphenyl; 13b: 4-methoxyphenyl) demonstrate how substituents affect physicochemical properties. The methoxy group in 13b reduces melting point (274°C vs. 288°C for 13a) due to enhanced solubility. Both compounds exhibit strong IR absorption for C≡N (2212–2214 cm⁻¹) and NH stretches (3186–3336 cm⁻¹), which are absent in the target compound but highlight the role of polar functional groups in stability .
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
Key Observations:
Substituent Effects: Methoxy groups (e.g., 13b, target compound) improve solubility but lower melting points compared to methyl or chloro substituents .
Synthetic Yields :
- Diazonium coupling (e.g., 13a–b, 94–95% yield) outperforms acetylation (Compound 3, 57%), suggesting robust methodologies for introducing aromatic substituents .
Research Implications
The target compound’s 3,5-dimethoxyphenyl and sulfanyl groups position it as a promising candidate for anticancer or antimicrobial studies, leveraging electronic modulation and rigid conformations. Comparative data from analogs underscore the need for optimizing substituent polarity and core heterocycles to balance solubility and bioactivity. Further studies should explore its synthesis via diazonium coupling or thioacetylation, informed by protocols in and .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Optimize the reaction using a two-step protocol: (1) prepare the thieno[3,2-d]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, and (2) couple the sulfanylacetamide moiety using nucleophilic substitution under anhydrous conditions. Monitor reaction progress via TLC .
- Characterization : Use NMR (DMSO-) to confirm acetamide NH proton resonance (~10.10 ppm) and aromatic protons (δ 7.28–7.82 ppm). Elemental analysis (C, N, S) should align with theoretical values within ±0.3% .
Q. How can researchers design initial biological activity assays for this compound?
- Prioritize in silico docking studies to predict interactions with target proteins (e.g., kinases, enzymes). Validate via in vitro enzymatic inhibition assays using fluorogenic substrates. For cell-based studies, employ dose-response curves (1–100 µM) with controls for cytotoxicity (e.g., MTT assay) .
Q. What solvent systems are optimal for solubility and stability testing?
- Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with ≤1% DMSO. Assess stability via HPLC-UV at 24-hour intervals under ambient and refrigerated conditions. Include antioxidants (e.g., 0.1% BHT) if degradation is observed .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters:
- Torsion angles : Validate the dihedral angle between the thienopyrimidine and dimethoxyphenyl groups.
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O) to confirm acetamide orientation .
Q. What strategies address discrepancies between experimental and calculated elemental analysis data?
- Step 1 : Recheck combustion analysis for carbon/nitrogen via CHNS-O analyzers (e.g., ±0.3% tolerance).
- Step 2 : Verify synthetic purity via HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
- Step 3 : If sulfur content deviates, assess thioether bond stability under reaction conditions .
Q. How can computational methods improve reaction yield and selectivity?
- Apply ICReDD’s quantum chemical reaction path search to model transition states and identify energy barriers. Use machine learning (e.g., Random Forest) to correlate solvent polarity (ε) and temperature with yield. Validate predictions via small-scale DoE (Design of Experiments) trials .
Q. What advanced techniques validate the compound’s potential as a kinase inhibitor?
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify hits.
- Binding kinetics : Perform SPR (Surface Plasmon Resonance) to measure and residence time.
- Cellular target engagement : Employ NanoBRET™ for real-time monitoring of target occupancy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
